molecular formula C13H23NO5S B8272740 tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B8272740
M. Wt: 305.39 g/mol
InChI Key: HJWIRJGCSNBOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C13H23NO5S and its molecular weight is 305.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl 5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Molecular Formula

C13H23NO5S

Molecular Weight

305.39 g/mol

IUPAC Name

tert-butyl 5-methylsulfonyloxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H23NO5S/c1-13(2,3)18-12(15)14-7-9-5-11(6-10(9)8-14)19-20(4,16)17/h9-11H,5-8H2,1-4H3

InChI Key

HJWIRJGCSNBOJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the title compound from Step A above (550 mg, 2.4 mmol) and DMAP (296 mg) in DCM (15 mL) was added MsCl (189 μL) at 0° C. The mixture was stirred for 10 min at the same temperature and for an additional hour at RT. The mixture was quenched with ice water and extracted with ethyl acetate (2×50 mL). The organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated under vacuum. The residue oil was purified via prep-plate purification eluting with 50% ethyl acetate in hexane to afford the title compound (i-39) (555 mg, 75%). ESI-MS calculated for C13H23NO5S: Exact Mass: 305.13. Found 328.14 (MNa)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
189 μL
Type
reactant
Reaction Step One
Name
Quantity
296 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
75%

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